molecular formula C6H6ClNO B027191 (2-Chloropyridin-4-yl)methanol CAS No. 100704-10-7

(2-Chloropyridin-4-yl)methanol

Cat. No. B027191
M. Wt: 143.57 g/mol
InChI Key: UDDVPFLXGOBESH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (2-Chloropyridin-4-yl)methanol and related compounds involves innovative methods aimed at improving efficiency, yield, and environmental friendliness. For example, whole-cell biocatalytic synthesis has been applied for the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system, achieving high yields and enantiomeric excess in significantly reduced time compared to traditional methods (Chen et al., 2021).

Molecular Structure Analysis

The molecular structure of related chloropyridinyl methanol compounds has been extensively studied, revealing intricate details about their crystalline forms. For instance, X-ray diffraction studies have confirmed the monoclinic space group and detailed intermolecular hydrogen bonding in compounds with close structural resemblance (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Research into the chemical reactions involving (2-Chloropyridin-4-yl)methanol and its analogs highlights their reactivity and potential for further functionalization. Hybrid organic-inorganic chlorozincate and molecular zinc complexes, for instance, exhibit serendipitous oxidative cyclization, demonstrating the compound's versatility in forming complex structures with interesting photophysical properties (Buvaylo et al., 2015).

Physical Properties Analysis

The physical properties of (2-Chloropyridin-4-yl)methanol derivatives, such as solubility and lipophilicity, have been examined, with findings indicating that modifications to the pyrrolidine ring can significantly alter these characteristics. For example, 2,4-Methanopyrrolidines exhibit improved water solubility and reduced lipophilicity, important for bioactive molecule design (Levterov et al., 2018).

Chemical Properties Analysis

The chemical properties of (2-Chloropyridin-4-yl)methanol and its analogs are characterized by their reactivity and the formation of diverse molecular structures. Studies have highlighted their potential in forming hydrogen bonds and anion–π interactions, contributing to unusual magnetic behavior and structural diversity (Yong et al., 2013).

Scientific Research Applications

  • Catalysis and Carbon Dioxide Reduction : Seshadri, Lin, and Bocarsly (1994) found that the pyridinium ion acts as a novel homogeneous catalyst for reducing carbon dioxide to methanol at low overpotentials, yielding up to 30% methanol at hydrogenated Pd electrodes (Seshadri, Lin, & Bocarsly, 1994).

  • Chemical Reactivity Studies : Coppens et al. (2010) showed that the 2- and 4-chloro derivatives of pyridine react with piperidine in methanol, indicating increased built-in solvation in 2-chloropyridine-N oxide and similar inductive effects for the three activating groups (Coppens et al., 2010).

  • Pharmaceutical Synthesis : Xu et al. (2017) found that Cryptococcus sp. whole-cell-catalyzed reduction of 2-benzoylpyridine derivatives in aqueous hydrophilic ionic liquid media offers a cost-effective, green, and enantioselective route for the synthesis of new antiallergic drugs (Xu et al., 2017).

  • Agrochemicals and Medicinal Compounds : Ghelfi et al. (2003) demonstrated the synthesis of 5-methoxylated 3-pyrrolin-2-ones, useful adducts for the preparation of agrochemicals and medicinal compounds, by reacting N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide (Ghelfi et al., 2003).

  • Magnetic and Structural Studies : Yong, Zhang, and She (2013) studied the structural and magnetic properties of hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical, showing low magnetic susceptibilities and unusual magnetic behavior (Yong, Zhang, & She, 2013).

  • Methanol Synthesis and Catalysis : Richard and Fan (2018) highlighted that rare earth elements in methanol synthesis catalysts can improve catalytic performance by enhancing surface basicity and allowing for easier switching between oxidation states (Richard & Fan, 2018).

Safety And Hazards

“(2-Chloro-4-pyridinyl)methanol” may cause respiratory irritation . It is harmful in contact with skin, if inhaled, and if swallowed . It causes skin irritation and serious eye irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, washing with plenty of soap and water if it comes in contact with skin, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(2-chloropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDVPFLXGOBESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427672
Record name (2-chloropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloropyridin-4-yl)methanol

CAS RN

100704-10-7
Record name (2-chloropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-pyridinemethanol
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Synthesis routes and methods I

Procedure details

Borane-dimethyl sulfide complex (14.30 mL, 14.30 mmols) was added to tetrahydrofuran solution of 2-chloroisonicotinic acid (17.56 g, 11.5 mmols) under cooling with ice, and stirred at room temperature for 2.5 days, followed by further an hour's stirring at 50° C. Cooling the reaction liquid to room temperature, ethyl acetate was added, followed by washing with saturated aqueous ammonium chloride solution and saturated brine and drying over anhydrous sodium sulfate. Concentrating the solvent under reduced pressure, the tide compound (15.0 g, 93%) was obtained.
Quantity
0 (± 1) mol
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17.56 g
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Yield
93%

Synthesis routes and methods II

Procedure details

Carbonyldiimidazole (CDl, 7.88 g, 46.2 mmol, 1.5 equiv) is added at room temperature to a solution of 2-chloroisonicotinic acid (5.0 g, 30.8 mmol) in THF (70 ml). The reaction mixture is stirred at rt overnight, and then added dropwise to a cold (0° C.) solution of NaBH4 (6.07 g, 154 mmol, 5.0 eq) in water (175 ml). After stirring for 10 minutes at 0° C., HCl (2 M aqueous solution) is carefully added. Volatiles are removed via rotary evaporation, and the residue is dissolved in an aqueous 10% solution of NaHCO3. After five extractions with EtOAc, the combined organic layers are dried over Na2SO4, filtered and concentrated in vacuo. 1H-NMR analysis of the residue indicated adequate purity for direct use of the product (4.40 g, 99%) in the next step. 1H NMR (400 MHz, CDCl3): δ=8.37 (d, J=5.1 Hz, 1H), 7.39 (s, 1H), 7.23 (d, J=5.1 Hz, 1H), 4.78 (s, 2H). MS (ES+): 144 (M+H)+.
Quantity
7.88 g
Type
reactant
Reaction Step One
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5 g
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reactant
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Quantity
70 mL
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solvent
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6.07 g
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reactant
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175 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

4-Carboxy-2-chloropyridine (78.7 g) is added slowly to a suspension of sodium borohydride (28.4 g) in tetrahydrofuran (750 ml) under nitrogen atmosphere, and thereto is added dropwise boron trifluoride-ether complex (123 ml). The mixture is reacted at room temperature for six hours. To the mixture is added a 6 M hydrochloric acid (960 ml), and the mixture is concentrated under reduced pressure to remove the solvent. The resultant is basified with sodium hydroxide, and extracted with chloroform, The chloroform layer is washed with a saturated aqueous sodium hydrogen carbonate solution, dried and concentrated under reduced pressure to remove the solvent to give 2-chloro-4-hydroxymethylpyridine (62.2 g).
Quantity
78.7 g
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reactant
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28.4 g
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reactant
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750 mL
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solvent
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960 mL
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reactant
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Synthesis routes and methods IV

Procedure details

To a stirred solution of 2-chloroisonicotinic acid (3.15 g, 20 mmol) in anhydrous THF (40 ml) cooled in an ice bath, was added borane-methyl sulfide complex (6 mL, 60 mmol). After 1 hr, the mixture was stirred for 48 hr at room temperature. The mixture was cooled in an ice bath and conc. HCl (30 ml) was added and stirred for 30 min. The mixture was then basified by addition of 50% aqueous NaOH (30 ml). The product was extracted with dichloromethane, dried with anhydrous potassium carbonate, filtered, and evaporated in vacuo. The crude product was purified by silica gel column chromatography (eluent, ether:hexane (5:1)) to afford 172 g (60%) of 2-chloro-4-pyridinemethanol as a white solid. m.p. 77-79° C.; 1H NMR (200 MHz, CDCl3) δ 2.97 (1H, br. s), 4.74 (2H, s), 7.20 (1H, d, J=5.7 Hz), 7.36 (1H, s), 8.28 (1H, d, J=5.7 Hz).
Quantity
3.15 g
Type
reactant
Reaction Step One
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Quantity
40 mL
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solvent
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Quantity
30 mL
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reactant
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30 mL
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reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Chloropyridin-4-yl)methanol
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(2-Chloropyridin-4-yl)methanol
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(2-Chloropyridin-4-yl)methanol
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(2-Chloropyridin-4-yl)methanol
Reactant of Route 5
Reactant of Route 5
(2-Chloropyridin-4-yl)methanol
Reactant of Route 6
(2-Chloropyridin-4-yl)methanol

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